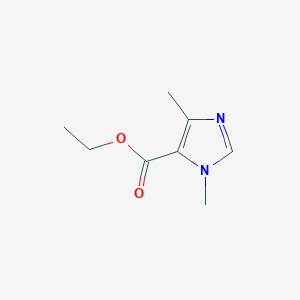
2,6-Dibromo-3-methoxy-5-nitropyridine
Übersicht
Beschreibung
2,6-Dibromo-3-methoxy-5-nitropyridine is a compound that can be inferred to have a pyridine ring as its core structure, with substituents at the 2, 3, 5, and 6 positions. The substituents include bromo, methoxy, and nitro groups. This compound is likely to be of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related nitropyridine compounds has been explored in several studies. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation, with an overall yield of 60.6% . Similarly, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine by substitution, oxidation, nitration, and ammoniation . These methods suggest that the synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine could potentially follow a similar pathway, starting from a dichloropyridine precursor and involving halogenation, methoxylation, and nitration steps.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, IR, NMR, and electronic spectroscopy . These techniques could be applied to analyze the molecular structure of 2,6-Dibromo-3-methoxy-5-nitropyridine, providing insights into its geometric parameters and electronic configuration.
Chemical Reactions Analysis
The reactivity of nitropyridine compounds can be influenced by the presence of different substituents on the pyridine ring. For instance, the nitration of 3,5-diethoxypyridine led to the introduction of a nitro group at the 2-position, and further nitration yielded a dinitro compound with nitro groups at the 2- and 6-positions . This indicates that the methoxy and bromo substituents in 2,6-Dibromo-3-methoxy-5-nitropyridine could direct further chemical reactions, such as nitration, at specific positions on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be affected by their substituents. For example, the absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence maxima at 290 nm and 480 nm, respectively . The solvent effects on the emission spectra were also studied. These findings suggest that the physical and chemical properties of 2,6-Dibromo-3-methoxy-5-nitropyridine, such as solubility, melting point, and spectroscopic characteristics, could be similarly analyzed to understand its behavior in different environments and its potential applications in material science or as a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Vibrational Spectroscopy and Structural Investigations
Detailed studies using techniques like density functional theory (DFT) calculations, vibrational spectroscopy, and molecular orbital analysis have been conducted on derivatives of 2,6-Dibromo-3-methoxy-5-nitropyridine. These studies focus on the conformational analysis, vibrational spectra, and electronic properties of the molecules. For instance, Premkumar et al. (2015) carried out a conformational analysis of 2-amino-6-methoxy-3-nitropyridine molecule using DFT and highlighted its potential biomedical applications and non-linear optical (NLO) activity (Premkumar et al., 2015).
Nucleophilic Substitution Reactions
The compound and its derivatives have been subjects of studies focusing on nucleophilic substitution reactions. These reactions are essential for further modifications of the compound, leading to the synthesis of various derivatives with potential applications in different fields. Bakke and Sletvold (2003) investigated reactions of 5-nitropyridine-2-sulfonic acid, leading to the synthesis of various substituted pyridines, demonstrating the compound's versatility in chemical transformations (Bakke & Sletvold, 2003).
Safety And Hazards
The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2,6-dibromo-3-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O3/c1-13-4-2-3(10(11)12)5(7)9-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLJHCYEBYJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509111 | |
| Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methoxy-5-nitropyridine | |
CAS RN |
79491-46-6 | |
| Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-3-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)


![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)







![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
